4-Chlorothiophenol Yields Superior Excited-State Lifetime in Silver Nanoclusters vs. Bromo and Fluoro Analogs
In the synthesis of face-centered cubic (fcc) silver nanoclusters (NCs) with the formula Ag14(SC6H4X)12(PPh3)8, the choice of para-halogen on the thiophenol ligand directly tunes the material's photophysical properties. The NC synthesized with 4-chlorothiophenol (NC-2) exhibits a significantly longer excited-state decay time compared to its 4-bromothiophenol analog (NC-3) [1].
| Evidence Dimension | Femtosecond Transient Absorption (TA) Decay Time |
|---|---|
| Target Compound Data | Longer decay time for Ag14(CBT)12(PPh3)8 |
| Comparator Or Baseline | Ag14(BBT)12(PPh3)8 (4-bromothiophenol ligand, NC-3): Shorter decay time |
| Quantified Difference | Longer decay profile observed for the 4-chlorothiophenol-derived cluster (NC-2) relative to the 4-bromothiophenol-derived cluster (NC-3) |
| Conditions | Femtosecond transient absorption (TA) spectroscopy of Ag14(SC6H4X)12(PPh3)8 nanoclusters at room temperature |
Why This Matters
For researchers engineering optoelectronic materials, the extended excited-state lifetime of the 4-chlorothiophenol-based cluster is a critical performance differentiator that can enhance applications in photovoltaics, photocatalysis, and sensors.
- [1] Das, A. K., et al. (2021). Role of Ligand on Photophysical Properties of Nanoclusters with fcc Kernel: A Case Study of Ag14(SC6H4X)12(PPh3)8 (X = F, Cl, Br). Inorganic Chemistry, 60(24), 19270-19277. View Source
